molecular formula C11H12N6O4 B2385770 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide CAS No. 339279-29-7

5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide

Cat. No.: B2385770
CAS No.: 339279-29-7
M. Wt: 292.255
InChI Key: BTAHEFRCSAPEEN-UHFFFAOYSA-N
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Description

5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide is a complex chemical compound with significant applications in various fields, such as medicinal chemistry and pharmaceutical research. Its unique structure consists of a pyrimidine ring, an isoxazole ring, and a carbohydrazide group, which give it distinctive chemical properties.

Future Directions

Given the lack of information about this specific compound, future research could focus on its synthesis, characterization, and potential applications. Similar compounds have shown promise as potential inhibitors against PARP-1 , suggesting potential applications in cancer therapy.

Mechanism of Action

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide can be approached through multi-step organic reactions.

    • One common method involves the reaction of 5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidine with methyl iodide to form an intermediate, which is then reacted with an isoxazole derivative under specific conditions.

    • Reaction Conditions: : The reactions typically require anhydrous solvents, controlled temperatures, and the use of catalysts such as palladium on carbon or other transition metal complexes.

  • Industrial Production Methods

    • Industrially, the production scales up the laboratory synthesis, employing large reactors and more efficient purification processes.

    • Continuous flow chemistry techniques can also be utilized to enhance the yield and purity of the compound while minimizing production time and waste.

Chemical Reactions Analysis

  • Types of Reactions

    • The compound undergoes several types of chemical reactions including oxidation, reduction, and substitution reactions.

    • Oxidation: : Under strong oxidizing agents like potassium permanganate, it may form various oxidized products depending on the reaction conditions.

    • Reduction: : Using reducing agents like lithium aluminum hydride, the nitrile group can be converted to an amine.

    • Substitution: : Various nucleophilic substitution reactions can occur, particularly at the cyano and pyrimidine sites.

  • Common Reagents and Conditions

    • Oxidation: : Potassium permanganate in an acidic medium.

    • Reduction: : Lithium aluminum hydride in dry ether.

    • Substitution: : Nucleophiles like ammonia or primary amines under mild conditions.

  • Major Products

    • The major products vary but can include aminated derivatives, substituted pyrimidines, and oxidized isoxazole structures.

Scientific Research Applications

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.

    • Plays a role in studying reaction mechanisms and chemical properties due to its unique structure.

  • Biology

    • Used in the synthesis of biologically active molecules that can interact with various biological targets.

    • Investigated for its potential role in enzyme inhibition and receptor binding.

  • Medicine

    • Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes.

    • Used in drug discovery research to develop novel pharmacophores.

  • Industry

    • Employed in the manufacture of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

  • Similar Compounds

    • Compounds like 5-fluorouracil, 6-mercaptopurine, and azathioprine share some structural similarities with 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide.

    • These compounds are also used in medicinal chemistry for their antineoplastic and immunosuppressive properties.

  • Uniqueness

    • The inclusion of both the pyrimidine and isoxazole rings in its structure distinguishes it from other compounds, offering unique reactivity and potential biological activity.

    • Its versatility in undergoing a variety of chemical reactions also makes it a valuable compound for synthetic chemists.

Now that’s a mouthful! Is there anything else you want to dive into?

Properties

IUPAC Name

5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4/c1-16-10(19)6(3-12)4-17(11(16)20)5-7-2-8(15-21-7)9(18)14-13/h4,7H,2,5,13H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAHEFRCSAPEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C1=O)CC2CC(=NO2)C(=O)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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